molecular formula C10H10N2O B13078358 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B13078358
M. Wt: 174.20 g/mol
InChI Key: VEXXAAIEBLPRLB-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic aromatic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method is known for its mild reaction conditions and high yield . Another method involves the condensation of benzene-1,2-diamines with primary alcohols using a ruthenium catalyst .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves multi-step processes that ensure high purity and yield. These methods typically include the use of advanced catalytic systems and optimized reaction conditions to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The compound can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: 1,5-Dimethyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: 1,5-Dimethyl-1H-benzo[d]imidazole-2-methanol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to interfere with key biological processes makes it a compound of significant interest.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde
  • 1-Methyl-1H-benzo[d]imidazole-2-carbaldehyde
  • 1,5-Dimethyl-1H-benzo[d]imidazole-4-carbaldehyde

Uniqueness

1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1,5-dimethylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3

InChI Key

VEXXAAIEBLPRLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=N2)C=O)C

Origin of Product

United States

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